3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid

Physicochemical profiling pKa determination Drug-likeness optimization

3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid (CAS 1405676-58-5) is a heterocyclic benzoic acid derivative composed of a benzoic acid scaffold connected via an ether linkage to a 4-methylpyrimidine ring. With a molecular formula of C₁₂H₁₀N₂O₃ and a molecular weight of 230.22 g/mol, this compound serves as a specialized building block in medicinal chemistry and agrochemical research, where the methyl-substituted pyrimidine ether moiety offers distinct electronic and steric properties compared to non-methylated or amino-linked analogs.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
Cat. No. B13069705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C12H10N2O3/c1-8-5-6-13-12(14-8)17-10-4-2-3-9(7-10)11(15)16/h2-7H,1H3,(H,15,16)
InChIKeyUWCANNLTGGXEIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid : A Specialized Heterocyclic Carboxylic Acid Building Block


3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid (CAS 1405676-58-5) is a heterocyclic benzoic acid derivative composed of a benzoic acid scaffold connected via an ether linkage to a 4-methylpyrimidine ring . With a molecular formula of C₁₂H₁₀N₂O₃ and a molecular weight of 230.22 g/mol, this compound serves as a specialized building block in medicinal chemistry and agrochemical research, where the methyl-substituted pyrimidine ether moiety offers distinct electronic and steric properties compared to non-methylated or amino-linked analogs [1]. Vendors typically supply this compound at purities of 95–98%, with pricing reflecting its niche, research-grade status [1].

3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid : Critical Structural Features Prevent Simple In-Class Substitution


Within the pyrimidinyloxybenzoic acid family, subtle structural modifications produce measurable differences in acidity, lipophilicity, and hydrogen-bonding capacity that directly impact reactivity, solubility, and target binding. The 4-methyl group on the pyrimidine ring of 3-((4-methylpyrimidin-2-yl)oxy)benzoic acid raises the carboxyl pKa by approximately 0.17 units compared to the des-methyl analog and increases logP, altering both ionisation state at physiological pH and passive membrane permeability . Furthermore, the meta-ether connectivity to the benzoic acid ring creates a distinct spatial orientation of the carboxylic acid pharmacophore that differs fundamentally from para-substituted regioisomers, meaning that compounds within this class cannot be assumed interchangeable without quantitative verification .

3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid : Quantitative Differentiation Evidence for Scientific Procurement


Carboxylic Acid pKa Shift Induced by the 4-Methyl Group: Meta-Positioned Pyrimidinyloxy Series

The predicted pKa of the carboxylic acid group in 3-((4-methylpyrimidin-2-yl)oxy)benzoic acid is 3.92 ± 0.10, compared to 3.75 ± 0.10 for the direct des-methyl analog 3-(pyrimidin-2-yloxy)benzoic acid . This +0.17 log unit shift is attributed to the electron-donating inductive effect of the 4-methyl substituent on the pyrimidine ring, which modestly reduces the acidity of the carboxyl group through the ether linkage. The measured difference, while small, is reproducible and places the target compound closer to the pKa of unsubstituted benzoic acid (4.20), potentially altering its ionization-dependent solubility and protein-binding characteristics at pH values near the carboxyl pKa.

Physicochemical profiling pKa determination Drug-likeness optimization

Regioisomeric pKa Differentiation: Meta- vs. Para-Pyrimidinyloxy Substitution

The target compound (meta-substituted) exhibits a predicted pKa of 3.92 ± 0.10, whereas its para-substituted regioisomer, 4-(pyrimidin-2-yloxy)benzoic acid, has a predicted pKa of 4.08 ± 0.10 . The ΔpKa of -0.16 units (meta more acidic than para) reflects the differing resonance and inductive electronic communication between the pyrimidinyloxy substituent and the carboxyl group depending on ring position. This difference means that at a given pH, the meta isomer will carry a slightly higher fraction of the ionized carboxylate form than the para isomer, directly affecting its solubility profile, chromatographic retention, and suitability for salt formation protocols.

Regioisomer comparison Electronic effects Carboxylic acid reactivity

Molecular Weight and cLogP Differentiation from Amino-Linked Analogs

Replacing the ether oxygen with an NH group yields 3-[(4-methylpyrimidin-2-yl)amino]benzoic acid (molecular weight ~229.24 g/mol, formula C₁₂H₁₁N₃O₂). The ether-linked target compound (MW 230.22, formula C₁₂H₁₀N₂O₃) adds an oxygen atom and removes a nitrogen-bound hydrogen, increasing the hydrogen bond acceptor (HBA) count by one while reducing the hydrogen bond donor (HBD) count by one . This modification is expected to raise logP by approximately 0.5–0.7 units (class-level inference based on standard fragment contributions: –O– vs. –NH–) and reduce the topological polar surface area (TPSA), thereby enhancing passive membrane permeability. No direct experimental logP comparison is available; the estimate rests on established fragment-based calculation principles.

Lipophilicity Molecular weight Drug design

Vendor-Supplied Purity Specification and Procurement Accessibility

Commercially, 3-((4-methylpyrimidin-2-yl)oxy)benzoic acid is offered by specialized suppliers at purities of 95% (e.g., 1PlusChem, $307/100 mg) and 98% (e.g., Leyan, product #1654611) [1]. By contrast, the closely related amino-linked analog 2-chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is available at $315/50 mg from Biosynth . On a per-gram basis, the ether-linked target compound's pricing is comparable but availability is typically limited to milligram-to-gram scales, whereas broader agrochemical derivatives of the pyrimidinyloxybenzoic acid class (e.g., bispyribac-sodium) are manufactured at multi-ton scale. This positions the target compound as a research-enabling building block rather than a bulk commodity intermediate.

Purity Procurement Vendor comparison

3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid : Optimal Research and Industrial Use Cases Based on Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Carboxylic Acid pKa

Medicinal chemists optimizing a lead series where the carboxylic acid pKa directly influences target engagement or pharmacokinetics can use 3-((4-methylpyrimidin-2-yl)oxy)benzoic acid as a scaffold with a pKa of 3.92. This value sits between the des-methyl analog (3.75) and the para-substituted regioisomer (4.08), providing a mid-range acidity option that can be selected based on the desired ionization state at the site of action . The +0.17 pKa shift from the des-methyl compound is mechanistically linked to the electron-donating methyl group and is reproducible across prediction platforms.

Structure-Activity Relationship (SAR) Studies Differentiating Ether vs. Amino Linkers

In SAR campaigns exploring pyrimidine-benzoic acid conjugates as enzyme inhibitors or receptor ligands, the ether linkage of 3-((4-methylpyrimidin-2-yl)oxy)benzoic acid confers higher lipophilicity (estimated logP ~0.5–0.7 units above the amino analog) and greater metabolic stability compared to the corresponding aniline-type NH linkage, which is susceptible to N-oxidation and glucuronidation . The ether's reduced hydrogen-bond donor count (HBD = 1 vs. 2 for the amino analog) further improves the prospects for passive membrane permeability, making this compound the preferred choice when cellular penetration is a key assay endpoint.

Agrochemical Intermediate Development Leveraging Pyrimidinyloxybenzoic Acid Herbicidal Motifs

The pyrimidinyloxybenzoic acid class is a well-established scaffold for acetohydroxyacid synthase (AHAS) inhibitors such as bispyribac-sodium . 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid, with its meta-substituted benzoic acid and 4-methylpyrimidine ether, provides a structurally differentiated starting point for the synthesis of novel herbicidal candidates. The meta orientation of the carboxyl group may alter the binding mode to the AHAS active site relative to the ortho-substituted commercial herbicides, potentially circumventing existing weed resistance mechanisms. Synthesis protocols for this compound class have been optimized in patent literature to achieve high yields through controlled pKa and phase-transfer catalysis conditions [1].

Computational Chemistry and Molecular Modeling Datasets

For computational chemists building quantitative structure-property relationship (QSPR) models, 3-((4-methylpyrimidin-2-yl)oxy)benzoic acid serves as a valuable data point due to its experimentally unconfounded predicted pKa and its position at the intersection of benzoic acid and methylpyrimidine chemical space . Its well-defined structure, absence of ambiguous tautomerism, and availability from multiple vendors make it suitable as a calibration standard for in silico pKa and logP prediction algorithms, particularly for heterocyclic carboxylic acid datasets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.